![molecular formula C9H9F2NO B597131 (S)-5,7-difluorochroman-4-amine CAS No. 1212993-64-0](/img/structure/B597131.png)
(S)-5,7-difluorochroman-4-amine
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc .Scientific Research Applications
Synthesis of Amines and Polymers
Amines, including structures similar to (S)-5,7-difluorochroman-4-amine, are pivotal in the chemical industry due to their nucleophilic characteristics, making them essential monomers for the synthesis of various polymers. These polymers are increasingly relevant in fields such as automotive, aerospace, construction, and health. The synthesis of biobased amines from different biomass sources and their application in material chemistry highlight the growing interest in sustainable monomers and polymers. This aligns with the broader goal of reducing environmental impact while maintaining the versatility and functionality required for advanced applications (Froidevaux et al., 2016).
Catalysis and Chemical Transformations
The research on graphene-based catalysts for the reduction of nitro compounds to amines provides insights into the environmental benefits of using such catalysts for the synthesis of amines. Graphene-based catalysts demonstrate high catalytic prowess, straightforward work-up, and recovery, making them advantageous for the eco-friendly fabrication of amines from nitroarenes. This is particularly relevant for the synthesis of compounds related to (S)-5,7-difluorochroman-4-amine, where the efficient and selective reduction of nitro precursors is crucial (Nasrollahzadeh et al., 2020).
Environmental and Safety Applications
The investigation into the coordinative properties of highly fluorinated solvents with amino and ether groups highlights the importance of understanding the interactions between complex molecules and their surrounding environment. Such knowledge is essential for the safe and effective application of fluorinated compounds, including those related to (S)-5,7-difluorochroman-4-amine, in various industrial and research settings. The study provides valuable information on the inertness and interaction capabilities of these compounds, which could be pivotal in their handling, storage, and application in diverse fields (Boswell et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGYMNXLPZADME-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677273 |
Source
|
Record name | (4S)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1212993-64-0 |
Source
|
Record name | (4S)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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